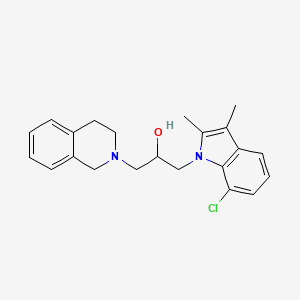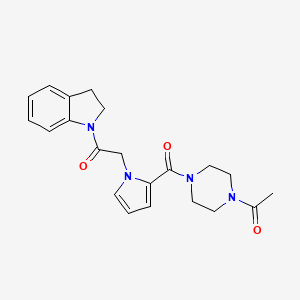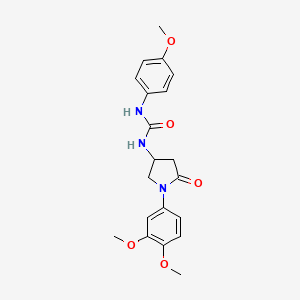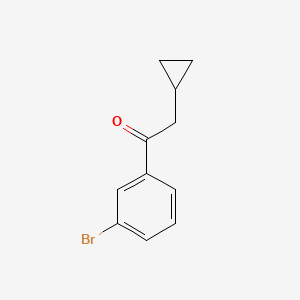
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a useful research compound. Its molecular formula is C22H25ClN2O and its molecular weight is 368.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study by Aghekyan et al. (2017) reported the synthesis of new propan-2-ol derivatives, including compounds related to the structure of 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol. These compounds demonstrated moderate adrenergic blocking and sympatholytic activities, suggesting potential applications in the modulation of adrenergic systems (Aghekyan et al., 2017).
Photoelectric Conversion in Solar Cells
- Research by Wu et al. (2009) explored carboxylated cyanine dyes related to the chemical structure . These dyes were used as sensitizers in nanocrystalline TiO2 solar cells, demonstrating an improvement in photoelectric conversion efficiency. This indicates potential applications in the field of renewable energy and solar cell technology (Wu et al., 2009).
X-ray Diffraction and Crystallography
- A study by Rybakov et al. (2002) focused on the synthesis and X-ray diffraction study of compounds with similar structural elements. The research provided insights into molecular and crystal structures, which could be relevant for understanding the physical and chemical properties of compounds like this compound (Rybakov et al., 2002).
Potential in Antiplasmodial Activity
- Beagley et al. (2003) synthesized new compounds including (7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-amine, demonstrating antiplasmodial activity against Plasmodium falciparum. This suggests possible applications in antimalarial drug development (Beagley et al., 2003).
Catalysis and Chemical Synthesis
- Research by Fan and Ma (2013) reported a CuBr-catalyzed three-component coupling, which involved compounds structurally similar to the one . This method enabled the synthesis of chiral propargylamines, indicating potential applications in stereoselective synthesis and catalysis (Fan & Ma, 2013).
Antimicrobial and Antioxidant Activities
- Saundane et al. (2013) synthesized a series of novel compounds related to indolo[2,3-c]isoquinolines, showing significant antimicrobial and antioxidant activities. These findings suggest potential applications in the development of new antimicrobial and antioxidant agents (Saundane et al., 2013).
Propiedades
IUPAC Name |
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O/c1-15-16(2)25(22-20(15)8-5-9-21(22)23)14-19(26)13-24-11-10-17-6-3-4-7-18(17)12-24/h3-9,19,26H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHUKAGUFJNVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3CCC4=CC=CC=C4C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641654.png)

![methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641657.png)
![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2641659.png)
![1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641660.png)

![5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2641665.png)

![2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2641667.png)
![4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2641672.png)



![3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2641676.png)
